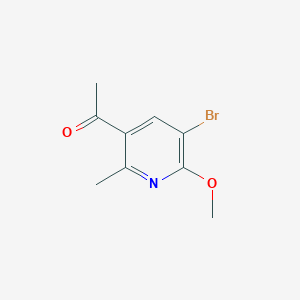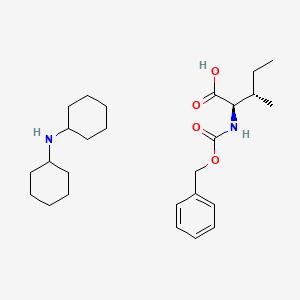![molecular formula C35H21N3S B1397064 1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine CAS No. 1235872-83-9](/img/structure/B1397064.png)
1,6-Di(9H-carbazol-9-yl)[1]-benzothieno[2,3-c]pyridine
Übersicht
Beschreibung
1,6-Di(9H-carbazol-9-yl)1-benzothieno[2,3-c]pyridine is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of carbazole and benzothieno[2,3-c]pyridine moieties contributes to its high thermal stability and efficient charge transport properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Di(9H-carbazol-9-yl)1-benzothieno[2,3-c]pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the benzothieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and 2-bromopyridine under palladium-catalyzed conditions.
Introduction of carbazole units: The carbazole moieties are introduced via a Buchwald-Hartwig amination reaction. This involves the coupling of the benzothieno[2,3-c]pyridine core with 9H-carbazole using a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of 1,6-Di(9H-carbazol-9-yl)1-benzothieno[2,3-c]pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Di(9H-carbazol-9-yl)1-benzothieno[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moieties, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidized derivatives: These may include quinone-like structures.
Reduced derivatives: These may include hydrogenated carbazole units.
Substituted derivatives: These may include halogenated or alkylated carbazole units.
Wissenschaftliche Forschungsanwendungen
1,6-Di(9H-carbazol-9-yl)1-benzothieno[2,3-c]pyridine has a wide range of scientific research applications:
Organic Electronics: It is used as a host material in OLEDs due to its high thermal stability and efficient charge transport properties.
Photovoltaics: The compound is explored for use in organic solar cells as an electron donor material.
Sensors: It is used in the development of chemical sensors due to its ability to undergo specific interactions with target analytes.
Biological Applications: Research is ongoing to explore its potential use in bioimaging and as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 1,6-Di(9H-carbazol-9-yl)1-benzothieno[2,3-c]pyridine in optoelectronic devices involves its ability to transport charge efficiently. The carbazole units facilitate hole transport, while the benzothieno[2,3-c]pyridine core enhances electron transport. This dual functionality allows for balanced charge injection and transport, leading to high device efficiency. The molecular targets include the active layers in OLEDs and photovoltaic devices, where the compound interacts with other materials to facilitate charge transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(9H-carbazol-9-yl)pyridine: Similar in structure but lacks the benzothieno[2,3-c]pyridine core.
1,3-Di(9H-carbazol-9-yl)benzene: Contains carbazole units but has a benzene core instead of benzothieno[2,3-c]pyridine.
2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]thiophene: Contains carbazole units and a dibenzothiophene core.
Uniqueness
1,6-Di(9H-carbazol-9-yl)1-benzothieno[2,3-c]pyridine is unique due to the presence of both carbazole and benzothieno[2,3-c]pyridine moieties, which provide a synergistic effect in enhancing charge transport properties. This makes it particularly suitable for high-performance optoelectronic devices.
Eigenschaften
IUPAC Name |
1,6-di(carbazol-9-yl)-[1]benzothiolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H21N3S/c1-5-13-29-23(9-1)24-10-2-6-14-30(24)37(29)22-17-18-33-28(21-22)27-19-20-36-35(34(27)39-33)38-31-15-7-3-11-25(31)26-12-4-8-16-32(26)38/h1-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIDDLPJBWTJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)SC6=C5C=CN=C6N7C8=CC=CC=C8C9=CC=CC=C97 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H21N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1396981.png)

![3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1396987.png)
![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1396988.png)

![tert-butyl 3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1396990.png)
![7-Chlorothieno[3,2-b]pyridine oxalate](/img/structure/B1396991.png)

![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/structure/B1396997.png)
![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride](/img/structure/B1396998.png)
![Benzyl 4-{[(3,4-dimethylphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1397001.png)

![4-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride](/img/structure/B1397003.png)
![2-Fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide hydrochloride](/img/structure/B1397004.png)
